molecular formula C19H23N5O3S B2700760 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1798028-02-0

3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide

Número de catálogo: B2700760
Número CAS: 1798028-02-0
Peso molecular: 401.49
Clave InChI: ASJFEVQSDOTMLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide is a heterocyclic sulfonamide featuring a pyridine-substituted tetrahydroindazole moiety linked via an ethyl group to an isoxazole-sulfonamide scaffold. Structural elucidation of similar compounds typically employs X-ray crystallography refined using software like SHELX, which is widely utilized for small-molecule and macromolecular structure determination .

Propiedades

IUPAC Name

3,5-dimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-13-19(14(2)27-23-13)28(25,26)21-11-12-24-17-9-4-3-7-15(17)18(22-24)16-8-5-6-10-20-16/h5-6,8,10,21H,3-4,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJFEVQSDOTMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide is a synthetic compound characterized by a complex structure that includes an isoxazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C₁₉H₂₃N₅O₃S
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 1798028-02-0

Research indicates that compounds with similar structural features may exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Many indazole derivatives are known to inhibit various kinases involved in cell proliferation and survival pathways.
  • Receptor Modulation : The presence of pyridine and sulfonamide groups suggests potential interactions with neurotransmitter receptors and other protein targets.

Antitumor Activity

Recent studies have shown that compounds similar to 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide exhibit significant antitumor properties. For instance:

  • PLK4 Inhibition : A related indazole derivative demonstrated effective inhibition of Polo-like kinase 4 (PLK4), which is crucial in mitotic regulation. This inhibition led to reduced tumor growth in preclinical models .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its structural similarity to known inhibitors of monoamine oxidase (MAO) and cholinesterase (AChE):

  • MAO Inhibition : Compounds with similar structures have shown IC₅₀ values in the low micromolar range against MAO isoforms, suggesting potential use in treating neurodegenerative diseases .

Case Studies

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their biological activities. The results indicated that certain modifications improved potency against specific cancer cell lines, highlighting the importance of structural optimization .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of indazole derivatives against oxidative stress-induced neuronal death. The findings suggested that these compounds could mitigate neuronal damage via antioxidant mechanisms .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionIC₅₀ Values
AntitumorIndazole derivativesPLK4 inhibitionSingle-digit nanomolar
NeuroprotectionIndazole-based compoundsMAO inhibitionLow micromolar range
Cholinesterase InhibitionVarious indazole derivativesAChE inhibition7–8 μM

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex molecular structure characterized by its isoxazole and sulfonamide functionalities. The molecular formula is C23H28N6O3SC_{23}H_{28}N_{6}O_{3}S, with a molecular weight of approximately 440.57 g/mol. The presence of the pyridine and tetrahydroindazole moieties contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibiting DHODH can lead to reduced proliferation of cancer cells. A study demonstrated that certain analogs showed significant efficacy in inhibiting cancer cell growth in vitro and in vivo models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have explored its effectiveness against various bacterial strains, highlighting its role as a promising candidate for developing new antibiotics . The sulfonamide group is particularly known for its antibacterial properties.

Role in Neurological Disorders

Preliminary studies suggest that compounds similar to 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide may have neuroprotective effects. This is attributed to their ability to modulate pathways involved in neurodegeneration . Further research is needed to elucidate these effects fully.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates like tetrahydroindazoles and isoxazole derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and selectivity during synthesis .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of tetrahydroindazole analogs as inhibitors of DHODH. The researchers utilized various synthetic pathways to improve the yield and purity of the final products, demonstrating the compound's potential as a lead in drug development .

Case Study 2: Pharmacokinetic Studies

Another investigation examined the pharmacokinetic profiles of related compounds in animal models. The study assessed absorption, distribution, metabolism, and excretion (ADME) characteristics, crucial for evaluating the drug's viability for clinical use .

Comparación Con Compuestos Similares

Research Implications and Limitations

  • Structural Analysis : SHELX-based refinement () would be critical for resolving the target compound’s conformation, particularly the orientation of the tetrahydroindazole and pyridine moieties .

Q & A

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and H2_2O2_2 (3%) at 40°C for 24 hr; monitor via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>180°C indicates suitability for lyophilization) .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λmax_{\text{max}} shift from 280 nm to 320 nm) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.